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molecular formula C10H13NO B1607330 Isobutyranilide CAS No. 4406-41-1

Isobutyranilide

Cat. No. B1607330
M. Wt: 163.22 g/mol
InChI Key: WDRCPKDLZOQCFU-UHFFFAOYSA-N
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Patent
US09065061B2

Procedure details

First, 26.2 g of aniline, 100 mL of tetrahydrofuran (THF), and 56.9 g of triethylamine (Et3N) were put in a 500 mL three-neck flask, and mixed. Then, under cooling in ice, a mixed solution of 30 g of isobutyryl chloride and 100 mL of THF was dripped through a 50 mL dropping funnel to the above mixed solution, and then the temperature was increased to room temperature and the solution was stirred for 19 hours to be reacted. After the reaction, this mixture was subjected to suction filtration to give a filtrate. The resulting filtrate was washed with water, and then saturated saline, and anhydrate magnesium sulfate was added for drying. After the drying, the mixture was subjected to gravity filtration, and the filtrate was concentrated, so that N-phenylisobutyramide was prepared (a white solid, yield: 91%). The synthetic scheme of Step 1 is shown by (a-10).
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:15](Cl)(=[O:19])[CH:16]([CH3:18])[CH3:17]>O1CCCC1>[C:2]1([NH:1][C:15](=[O:19])[CH:16]([CH3:18])[CH3:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
56.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
Then, under cooling in ice
CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
this mixture was subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
to give a filtrate
WASH
Type
WASH
Details
The resulting filtrate was washed with water
ADDITION
Type
ADDITION
Details
saturated saline, and anhydrate magnesium sulfate was added
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
After the drying, the mixture was subjected to gravity filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated, so that N-phenylisobutyramide
CUSTOM
Type
CUSTOM
Details
was prepared (a white solid, yield: 91%)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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